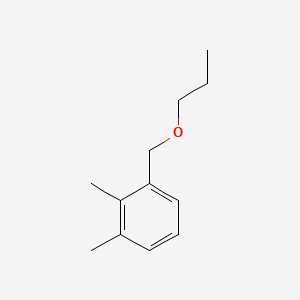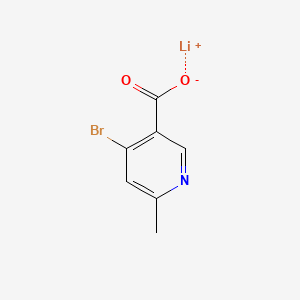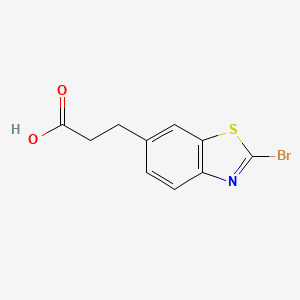
3-(2-Bromo-1,3-benzothiazol-6-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-1,3-benzothiazol-6-yl)propanoic acid is an organic compound that features a benzothiazole ring substituted with a bromine atom at the 2-position and a propanoic acid group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1,3-benzothiazol-6-yl)propanoic acid typically involves the bromination of 1,3-benzothiazole followed by the introduction of the propanoic acid group. One common method involves the following steps:
Bromination: 1,3-benzothiazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.
Alkylation: The brominated benzothiazole is then reacted with a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(2-Bromo-1,3-benzothiazol-6-yl)propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Condensation Reactions: The propanoic acid group can participate in condensation reactions with alcohols or amines to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Condensation Reactions: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while condensation reactions can produce esters or amides.
科学的研究の応用
3-(2-Bromo-1,3-benzothiazol-6-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes, making them useful in biochemical studies.
Medicine: Some derivatives of this compound have exhibited antimicrobial and anticancer properties, making them candidates for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(2-Bromo-1,3-benzothiazol-6-yl)propanoic acid and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzothiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, some derivatives inhibit enzyme activity by binding to the active site, preventing substrate access.
類似化合物との比較
Similar Compounds
3-Bromopropanoic acid: Similar in structure but lacks the benzothiazole ring.
2-Bromo-1,3-benzothiazole: Similar but lacks the propanoic acid group.
3-(1,3-Benzothiazol-6-yl)propanoic acid: Similar but lacks the bromine atom.
Uniqueness
3-(2-Bromo-1,3-benzothiazol-6-yl)propanoic acid is unique due to the combination of the bromine atom, benzothiazole ring, and propanoic acid group. This combination imparts specific chemical reactivity and biological activity that is not observed in the similar compounds listed above.
特性
分子式 |
C10H8BrNO2S |
|---|---|
分子量 |
286.15 g/mol |
IUPAC名 |
3-(2-bromo-1,3-benzothiazol-6-yl)propanoic acid |
InChI |
InChI=1S/C10H8BrNO2S/c11-10-12-7-3-1-6(2-4-9(13)14)5-8(7)15-10/h1,3,5H,2,4H2,(H,13,14) |
InChIキー |
HMYLUCMYIYJQLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CCC(=O)O)SC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine](/img/structure/B13479764.png)
![6-chloro-N-[4-(4-cyclopropylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13479767.png)
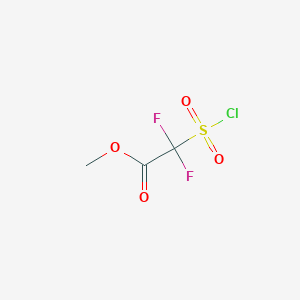

![tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate](/img/structure/B13479781.png)
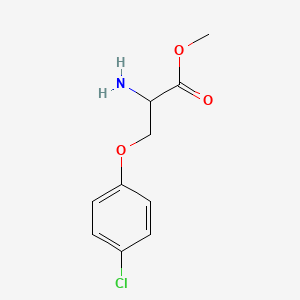
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylbutanoic acid](/img/structure/B13479788.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
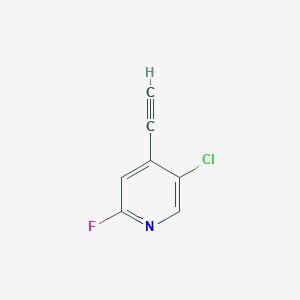
![3-(3-Bromopropyl)spiro[3.3]heptan-1-one](/img/structure/B13479811.png)
![methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)
